Pyrene-1-carbohydrazide
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Overview
Description
Pyrene-1-carbohydrazide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of a carbohydrazide group attached to the pyrene nucleus, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1-carbohydrazide typically involves the reaction of pyrene-1-carboxaldehyde with carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts such as copper or palladium .
Major Products
Major products formed from these reactions include pyrene-1-carboxylic acid, pyrene-1-carboxamide, and various substituted pyrene derivatives .
Scientific Research Applications
Pyrene-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in the study of molecular interactions and as a fluorescent probe for detecting metal ions.
Medicine: this compound derivatives are investigated for their potential anticancer and antimicrobial properties.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of pyrene-1-carbohydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to pyrene-1-carbohydrazide include:
- Pyrene-1-carboxaldehyde
- Pyrene-1-carboxylic acid
- Pyrene-1-carboxamide
- Pyrene-1-carboxylate esters
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
pyrene-1-carbohydrazide |
InChI |
InChI=1S/C17H12N2O/c18-19-17(20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,18H2,(H,19,20) |
InChI Key |
VLRKTIXKKUGTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NN |
Origin of Product |
United States |
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